molecular formula C13H22N4O5S B563833 Ranitidine N,S-Dioxide CAS No. 1185237-42-6

Ranitidine N,S-Dioxide

Cat. No.: B563833
CAS No.: 1185237-42-6
M. Wt: 346.402
InChI Key: LUDYETSZJZHPPA-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranitidine N,S-Dioxide, also known as N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine , is a variant of Ranitidine. Ranitidine is a histamine H2-receptor antagonist that inhibits gastric acid secretion . The empirical formula of this compound is C13H22N4O5S .


Molecular Structure Analysis

The molecular formula of this compound is C13H22N4O5S . It has a molecular weight of 346.40 . The structure contains 45 bonds in total, including 23 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 4 double bonds, and 5 aromatic bonds .


Chemical Reactions Analysis

Ranitidine has been found to yield the probable carcinogen, N-Nitrosodimethylamine (NDMA), under certain conditions . This reaction occurs under simulated gastric conditions, with NDMA formation increasing with sodium nitrite concentrations and time .


Physical and Chemical Properties Analysis

Ranitidine HCl is a white to pale yellow, granular substance that is soluble in water . It has a slightly bitter taste and sulfur-like odor . The volume of distribution is about 1.4 L/kg .

Scientific Research Applications

  • Colonic Metabolism of Ranitidine : Ranitidine undergoes degradation and metabolism by colonic bacteria, which may partially account for its poor bioavailability from the colon. This is indicated by the marked decline in ranitidine concentration over time in in vitro studies using human feces (Basit & Lacey, 2001).

  • Separation of Ranitidine and its Metabolites : An improved method for separating ranitidine from its acidic and basic metabolites using supercritical fluid chromatography was demonstrated, showcasing its applicability for analyzing polar drug compounds from biological matrices (Smith, Oxford, & Evans, 1994).

  • Urinary Excretion of N-nitrosodimethylamine : Oral intake of ranitidine leads to a significant increase in urinary excretion of N-nitrosodimethylamine (NDMA), a potent carcinogen. This suggests the need to evaluate the risks associated with chronic consumption of ranitidine (Zeng & Mitch, 2016).

  • Ranitidine in Peptic Ulcer Disease and Allied Diseases : Ranitidine, a histamine H2-receptor antagonist, has been extensively used for treating and preventing gastrointestinal disorders related to gastric acid secretion. It has been shown to be effective and well-tolerated in various patient populations (Grant, Langtry, & Brogden, 1989).

  • Genetic Polymorphisms Affecting Drug Uptake : Common genetic polymorphisms in OCT1 and OCT2 significantly affect the uptake of ranitidine and its potential to cause drug-drug interactions (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017).

  • Electrochemical Advanced Oxidation of Ranitidine : The study demonstrates the efficiency of electrochemical advanced oxidation processes (EAOPs) in the degradation of ranitidine in water, highlighting their potential application in water treatment (Olvera-Vargas, Oturan, Brillas, Buisson, Esposito, & Oturan, 2014).

  • Formulation of Ranitidine Effervescent Tablets : The study aimed at formulating and evaluating effervescent ranitidine HCl tablets, which are easier to administer, especially for the elderly and children who have difficulties swallowing oral dosage forms (Aslani & Jahangiri, 2013).

  • Ranitidine Use and Cancer Risk : This research explored the association between ranitidine use and cancer risk, in light of findings about ranitidine degradation forming high levels of NDMA, a carcinogen (Kantor, O'Connell, Du, Mendelsohn, Liang, & Braunstein, 2020).

  • Contact Dermatitis to Ranitidine : Ranitidine, and its intermediate compounds in the manufacturing process, have been identified as potential skin sensitizers, with reports of allergic contact dermatitis (Goh & Ng, 1984).

  • Impact of Diabetes and Hypertension on Drug Permeation : The study investigates the influence of diabetes and hypertension on the placental permeation of ranitidine, a hydrophilic drug, in pregnant women (Lalic-Popovic, Paunković, Grujić, Goločorbin-Kon, Vasović, Al‐Salami, & Mikov, 2016).

Mechanism of Action

Target of Action

Ranitidine N,S-Dioxide, commonly known as Ranitidine, primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid .

Mode of Action

Ranitidine acts as a competitive, reversible inhibitor of the histamine H2 receptors . By blocking these receptors, Ranitidine decreases the amount of acid released by the cells of the stomach . This results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration .

Biochemical Pathways

The primary biochemical pathway affected by Ranitidine is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Ranitidine prevents the normal response to histamine, which is a potent stimulator of gastric acid secretion . This leads to a decrease in gastric acid secretion and volume, thereby reducing the concentration of hydrogen ions in the stomach .

Pharmacokinetics

Ranitidine exhibits a bioavailability of approximately 50% after oral administration due to presystemic hepatic metabolism . It binds to plasma proteins at approximately 15% . The apparent volume of distribution is greater than body volume, indicating that Ranitidine penetrates tissues well . It penetrates very poorly into the cerebrospinal fluid but is concentrated into breast milk . The elimination half-life of Ranitidine is almost 2 hours, and it is somewhat longer after oral administration . Plasma clearance is approximately 600 ml/min, most of which is renal clearance .

Result of Action

The action of Ranitidine leads to a decrease in gastric acid secretion, which helps to prevent and treat gastric-acid associated conditions, including ulcers . It has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions .

Action Environment

The action of Ranitidine can be influenced by various environmental factors. For instance, concurrent administration of antacids can reduce its absorption . Renal disease can cause an increase in Ranitidine plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can cause an increase in the bioavailability of Ranitidine and some reduction in clearance . In the elderly, there is a reduction in clearance and prolongation of the elimination half-life but little effect on bioavailability .

Safety and Hazards

Ranitidine should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It should not be inhaled, and dust formation should be avoided .

Properties

IUPAC Name

N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDYETSZJZHPPA-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670101
Record name N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185237-42-6
Record name N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.